molecular formula C23H21ClN4O2 B2429373 5-(3-chlorophenyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione CAS No. 1005068-80-3

5-(3-chlorophenyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione

Cat. No. B2429373
CAS RN: 1005068-80-3
M. Wt: 420.9
InChI Key: YACGSFQFKLDZPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chlorophenyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a useful research compound. Its molecular formula is C23H21ClN4O2 and its molecular weight is 420.9. The purity is usually 95%.
BenchChem offers high-quality 5-(3-chlorophenyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-chlorophenyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Prabakaran, Manivel, and Khan (2010) described a microwave-accelerated reaction leading to the formation of 3-(4-chlorophenyl)-1-(1H-1,2,3-triazol-1-yl)isoquinoline via Buchwald protocol, showcasing the compound's involvement in chemical synthesis under specific conditions (Prabakaran et al., 2010).
  • The work by Krishnakumar et al. (2014) focuses on the water-mediated, catalyst-free synthesis of compounds including 3,4,6,7-tetrahydro-9-(1,2-dihydro-2-oxoquinolin-3-yl)-2H-xanthene-1,8(5H,9H)-diones, illustrating the compound's role in facilitating eco-friendly and efficient chemical reactions (Krishnakumar et al., 2014).

Antibacterial Activities

  • Xin-Ping Hui et al. (2000) researched the antibacterial activities of compounds including 3-(1-p-chlorophenyl-5-methyl-1,2,3-triazol-4-yl)-s-triazolo[3,4-b]-1,3,4-thiadiazine derivatives, highlighting the potential medical applications of such compounds in combating bacterial infections (Xin-Ping Hui et al., 2000).

Crystal Structure and Analysis

  • Akkurt, Marae, Mague, Mohamed, Bakhite, and Al-Waleedy (2021) conducted a study on the crystal structure and Hirshfeld surface analysis of a related compound, emphasizing its structural significance in chemical research (Akkurt et al., 2021).

Other Applications

  • Bhat and Shetty (2021) explored the use of quinolinyl triazole derivatives, including those with structural similarities to the compound , for inhibiting corrosion in mild steel, demonstrating its potential in materials science and engineering (Bhat & Shetty, 2021).

properties

IUPAC Name

5-(3-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O2/c24-16-6-3-5-15(10-16)18-11-19(29)20(23(30)22(18)28-13-25-12-27-28)21-17-7-2-1-4-14(17)8-9-26-21/h1-7,10,12-13,18,20-22,26H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACGSFQFKLDZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3C(=O)CC(C(C3=O)N4C=NC=N4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-chlorophenyl)-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione

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